molecular formula C9H10BrNO B3350439 N-(4-Bromophenyl)propionamide CAS No. 2760-35-2

N-(4-Bromophenyl)propionamide

Cat. No. B3350439
CAS RN: 2760-35-2
M. Wt: 228.09 g/mol
InChI Key: OKCYFRFBRDYTRP-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)propionamide is a chemical compound with the linear formula C9H10BrNO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Chemical Reactions Analysis

The specific chemical reactions involving N-(4-Bromophenyl)propionamide are not detailed in the available resources .


Physical And Chemical Properties Analysis

N-(4-Bromophenyl)propionamide has a molecular weight of 228.09 . Its melting point is 146-148 °C, boiling point is predicted to be 361.8±25.0 °C, and density is predicted to be 1.469±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Biological Applications

N-(4-Bromophenyl)propionamide and its derivatives have been synthesized and studied for various applications. Ghazzali et al. (2012) achieved the microwave-assisted synthesis of N-(4-Bromophenyl)propionamide derivatives, finding selective high inhibitory effects against certain bacterial strains and fungal species, showcasing its potential in antimicrobial applications (Ghazzali et al., 2012).

Structural and Theoretical Studies

Edafiogho et al. (2003) conducted X-ray crystallography and theoretical studies on a compound structurally related to N-(4-Bromophenyl)propionamide, which showed potential as an anticonvulsant agent (Edafiogho et al., 2003).

Synthesis of Anesthetic Models

Stenlake et al. (1989) explored the synthesis of N-(4-Bromophenyl)propionamide-related compounds as potential intravenous anesthetics, highlighting its relevance in developing new anesthetic agents (Stenlake et al., 1989).

Anti-inflammatory Applications

Rajasekaran et al. (1999) synthesized derivatives of N-(4-Bromophenyl)propionamide and evaluated their anti-inflammatory activity, showing potent effects in some derivatives (Rajasekaran et al., 1999).

Pesticide Interactions

Bartha (1969) discovered that when combined with another herbicide, N-(4-Bromophenyl)propionamide could transform into an unexpected residue, indicating its potential in agriculture and pesticide development (Bartha, 1969).

Radiolabeled Biotin Derivatives

Garlick and Giese (1988) prepared derivatives of N-(4-Bromophenyl)propionamide for avidin binding in radiolabeled biotin studies, contributing to biochemical research and diagnostics (Garlick & Giese, 1988).

Antibacterial Activities

Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide analogues and investigated their in vitro antibacterial activities, particularly against drug-resistant bacteria, demonstrating their potential in addressing antibiotic resistance (Siddiqa et al., 2022).

Mechanism of Action

The mechanism of action for N-(4-Bromophenyl)propionamide is not explicitly detailed in the available resources .

Safety and Hazards

N-(4-Bromophenyl)propionamide is considered hazardous. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation . It is also advised not to release the compound into the environment .

properties

IUPAC Name

N-(4-bromophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-2-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCYFRFBRDYTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20323561
Record name N-(4-Bromophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromophenyl)propionamide

CAS RN

2760-35-2
Record name NSC404309
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404309
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Bromophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-BROMOPHENYL)PROPIONAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 4-bromoaniline (9.0 g, 52.3 mmol) in PhMe (100 mL) and pyridine (8.5 mL, 110 mmol, 2.0 eq.) was cooled in an ice bath and slowly treated with propionyl chloride (5.5 mL, 63 mmol, 1.2 eq.). After 2 h, the reaction mixture was added to 0.1 M HCl and extracted into EtOAc. Concentration followed by recrystallization of the residue from EtOH/water gave N-propionyl-4-bromoaniline (10.64 g, 89%). [M−H]−=278.1 m/z.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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